(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Vue d'ensemble

Description

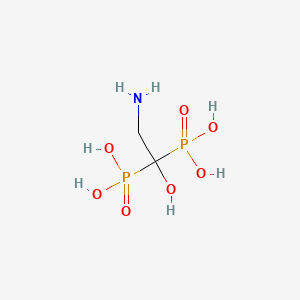

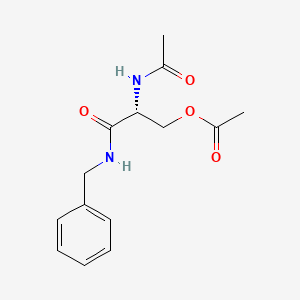

“(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid” is a phosphonic acid with a molecular formula of C2H9NO7P2 . It has a molecular weight of 221.04 g/mol . The IUPAC name for this compound is (2-amino-1-hydroxyethane-1,1-diyl)bis(phosphonic acid) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10) . The canonical SMILES representation is C(C(O)(P(=O)(O)O)P(=O)(O)O)N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 221.04 g/mol . It has a topological polar surface area of 161 Ų . The compound has a heavy atom count of 12 . It has a formal charge of 0 . The complexity of the compound is computed to be 228 .Applications De Recherche Scientifique

Synthesis and Chemistry

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid and its derivatives are subjects of significant research interest due to their structural analogies with naturally occurring phosphates and amino acids. Notably, these compounds resist hydrolysis in biological environments, unlike phosphate groups, making them valuable in metabolic regulation, drug development against metabolic disorders, and more (Orsini, 2010). Innovative synthesis methods, such as a one-pot procedure for synthesizing amino hydroxy bis(phosphonate)s like alendronate, have been developed, highlighting the efficiency of these methodologies (Egorov et al., 2011).

Biomedical Applications

These compounds are explored for their potential in medical applications, particularly due to their structural similarity to amino acids. For instance, α-amino phosphonic acid derivatives are essential structural analogues of α-amino acids with a wide range of applications. The catalytic asymmetric synthesis of such compounds has been limited, but recent advancements have opened new routes for the functionalization of α-phosphonic acid derivatives (Cao et al., 2014).

Chemistry and Interactions

Studies have been conducted on the solution behavior and interactions of derivatives of this compound, such as 2-hydroxyethylimino-bis(methylenephosphonate). These investigations focus on protonation constants, complexation with cations like Ca2+, and conformation states, providing insight into the chemical behavior of these compounds in various environments (Demadis et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

The primary targets of Glycine Bisphosphonate, also known as (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid or 2-Amino-1-hydroxyethane-1,1-diphosphonic acid, are osteoclasts . Osteoclasts are cells that resorb bone, thereby playing a critical role in bone remodeling.

Mode of Action

Glycine Bisphosphonate inhibits osteoclastic bone resorption . It attaches to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with the bisphosphonate, the compound released during resorption impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Additionally, it reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

The biochemical pathways affected by Glycine Bisphosphonate involve the inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) , which is part of the mevalonate pathway . This inhibition prevents the biosynthesis of isoprenoid lipids required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .

Pharmacokinetics

The pharmacokinetic profiles of bisphosphonates, including Glycine Bisphosphonate, are unique. Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion . Once in the blood, bisphosphonates distribute quickly to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks , allowing for weekly, monthly, and even yearly treatment regimens .

Result of Action

The result of Glycine Bisphosphonate’s action is a decrease in bone resorption, leading to both improved bone microarchitecture and greater bone mass . These effects contribute to bone strength . Additionally, bisphosphonates appear to have a beneficial effect on osteoblasts, preventing osteocyte and osteoblast apoptosis .

Action Environment

The action of Glycine Bisphosphonate is influenced by environmental factors. When treatment is stopped, bone resorption increases in two phases . The first phase occurs over weeks to months as the concentration on the surface of bone decreases . If enough of the compound has been incorporated into new bone formed during prior treatment, it may be released and again inhibit bone resorption .

Analyse Biochimique

Biochemical Properties

Glycine Bisphosphonate is believed to interact with various enzymes, proteins, and other biomolecules. This inhibition prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .

Cellular Effects

The effects of Glycine Bisphosphonate on cells are largely related to its impact on osteoclasts. By inhibiting farnesyl pyrophosphate synthase, it disrupts the function of osteoclasts, which are cells that break down bone tissue. This leads to a decrease in bone resorption

Molecular Mechanism

The molecular mechanism of action of Glycine Bisphosphonate involves its binding to and inhibition of the enzyme farnesyl pyrophosphate synthase . This enzyme is crucial for the biosynthesis of isoprenoid lipids, which are necessary for the prenylation of small GTPase signaling proteins. By inhibiting this enzyme, Glycine Bisphosphonate disrupts the function of osteoclasts .

Dosage Effects in Animal Models

Bisphosphonates have shown antitumor effects in animal models of breast cancer bone metastasis at clinical dosing regimens .

Metabolic Pathways

Bisphosphonates are known to interfere with the mevalonate pathway by inhibiting the enzyme farnesyl pyrophosphate synthase .

Propriétés

IUPAC Name |

(2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQIHJVEWLYSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)(P(=O)(O)O)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)